

4-Demethyl Tranilast and the Aryl Hydrocarbon Receptor: A Technical Guide

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Compound of Interest

Compound Name: 4-Demethyl Tranilast

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Introduction

Tranilast (N-(3',4'-dimethoxycinnamoyl)-anthranilic acid) is an anti-allergic drug that has been shown to exert various biological effects, including anti-inflammatory and anti-proliferative activities. A significant body of research has identified the aryl hydrocarbon receptor (AhR) as a key molecular target of Tranilast.^{[1][2][3]} **4-Demethyl Tranilast**, a metabolite of Tranilast, is also presumed to interact with the AhR, likely functioning as an agonist. This technical guide provides a comprehensive overview of the interaction between **4-Demethyl Tranilast** and the AhR, drawing upon the available data for the parent compound, Tranilast, to infer its likely mechanisms of action and to provide detailed experimental protocols for its characterization. While direct quantitative binding data for **4-Demethyl Tranilast** is not readily available in the current literature, the information presented herein serves as a foundational resource for researchers investigating this specific interaction.

Core Interaction: Tranilast as an Aryl Hydrocarbon Receptor Agonist

Tranilast has been identified as an agonist of the aryl hydrocarbon receptor (AhR).^{[3][4]} Upon binding to the cytosolic AhR, Tranilast induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. Within the nucleus, the AhR heterodimerizes with the AhR nuclear translocator

(ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[\[4\]](#)

One of the well-characterized downstream effects of AhR activation by Tranilast is the induction of cytochrome P450 1A1 (CYP1A1) expression.[\[1\]](#)[\[2\]](#) Furthermore, Tranilast-mediated AhR activation has been shown to promote the expression of miR-302, which plays a role in cell reprogramming.[\[3\]](#)[\[4\]](#) It is important to note that Tranilast can also act as a selective AhR modulator (SAhRM), with its effects being cell-type dependent. For instance, in MDA-MB-468 breast cancer cells, Tranilast did not induce CYP1A1 and acted as a partial AhR antagonist in the presence of the potent AhR agonist TCDD.[\[2\]](#)

Quantitative Data

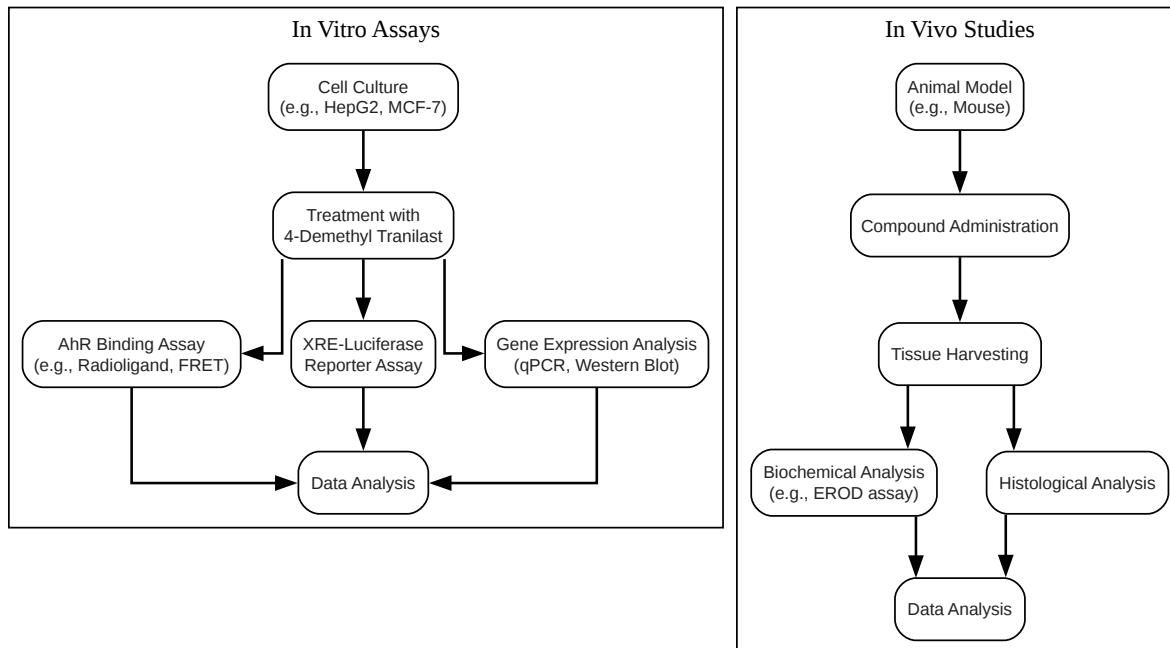
While specific quantitative binding data for **4-Demethyl Tranilast** is not available, the following table summarizes the available data for the parent compound, Tranilast. This information provides a valuable reference point for estimating the potential affinity of its demethylated metabolite.

Compound	Parameter	Value	Cell/System Type	Reference
Tranilast	Ki	44 μ M	Mouse liver cytosol	[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical AhR signaling pathway activated by ligands such as Tranilast, and a typical experimental workflow for assessing AhR activation.

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

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